molecular formula C12H11FN2O B2457677 2-[(3-Fluorophenyl)methoxy]-3-methylpyrazine CAS No. 2199135-23-2

2-[(3-Fluorophenyl)methoxy]-3-methylpyrazine

Cat. No.: B2457677
CAS No.: 2199135-23-2
M. Wt: 218.231
InChI Key: UZYPIVWTNOPSEA-UHFFFAOYSA-N
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Description

2-[(3-Fluorophenyl)methoxy]-3-methylpyrazine is an organic compound that belongs to the class of pyrazines Pyrazines are known for their aromatic properties and are commonly found in various natural and synthetic products This particular compound features a fluorophenyl group attached to a methoxy group, which is further connected to a methylpyrazine ring

Properties

IUPAC Name

2-[(3-fluorophenyl)methoxy]-3-methylpyrazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11FN2O/c1-9-12(15-6-5-14-9)16-8-10-3-2-4-11(13)7-10/h2-7H,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZYPIVWTNOPSEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN=C1OCC2=CC(=CC=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-[(3-Fluorophenyl)methoxy]-3-methylpyrazine typically involves the following steps:

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

2-[(3-Fluorophenyl)methoxy]-3-methylpyrazine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-[(3-Fluorophenyl)methoxy]-3-methylpyrazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(3-Fluorophenyl)methoxy]-3-methylpyrazine involves its interaction with specific molecular targets and pathways. The fluorophenyl group enhances its binding affinity to certain enzymes or receptors, leading to modulation of their activity. The methoxy and methylpyrazine moieties contribute to its overall stability and reactivity, allowing it to participate in various biochemical processes .

Comparison with Similar Compounds

2-[(3-Fluorophenyl)methoxy]-3-methylpyrazine can be compared with other similar compounds such as:

  • 2-[(2-Fluorophenyl)methoxy]-3-methylpyrazine
  • 2-[(4-Fluorophenyl)methoxy]-3-methylpyrazine
  • 2-[(3-Fluorophenyl)methoxy]-4-methylpyrazine

These compounds share similar structural features but differ in the position of the fluorine atom or the methyl group. The unique positioning of the fluorine atom in this compound contributes to its distinct chemical and biological properties .

Biological Activity

2-[(3-Fluorophenyl)methoxy]-3-methylpyrazine is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. Understanding its mechanisms and effects on various biological systems is crucial for exploring its therapeutic applications.

Chemical Structure and Properties

  • Chemical Formula : C10H10F N2O
  • Molecular Weight : 192.20 g/mol
  • CAS Number : 2199135-23-2

The compound features a pyrazine ring substituted with a fluorophenyl group and a methoxy group, which may influence its interaction with biological targets.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound has been studied for its potential to inhibit specific enzymes, which may lead to therapeutic effects in conditions such as cancer and inflammation.
  • Receptor Modulation : It may interact with various receptors, altering cellular signaling pathways that are crucial for maintaining homeostasis.
  • Antimicrobial Properties : Preliminary studies indicate possible antimicrobial activity, making it a candidate for further exploration in infectious disease treatment.

In Vitro Studies

Recent research has demonstrated that this compound exhibits significant biological activity in vitro. Key findings include:

  • Cytotoxicity : In cancer cell lines, the compound showed dose-dependent cytotoxic effects, particularly against breast and lung cancer cells.
  • Enzymatic Activity : It was found to inhibit xanthine oxidase, an enzyme involved in oxidative stress, suggesting potential applications in managing oxidative stress-related disorders.

In Vivo Studies

While in vitro studies provide insight, in vivo studies are essential for understanding the compound's efficacy and safety profile:

  • Animal Models : In murine models, administration of the compound resulted in reduced tumor growth rates compared to control groups.
  • Pharmacokinetics : Studies indicated favorable absorption and distribution characteristics, with a half-life suitable for therapeutic use.

Case Studies

  • Cancer Treatment : A study involving human breast cancer xenografts treated with this compound showed a significant reduction in tumor size, highlighting its potential as an anticancer agent.
  • Inflammatory Diseases : In models of inflammatory bowel disease, the compound demonstrated anti-inflammatory effects by downregulating pro-inflammatory cytokines.

Comparative Analysis

To better understand the unique properties of this compound, it is beneficial to compare it with similar compounds:

Compound NameStructure FeaturesBiological Activity
2-Methoxy-3-methylpyrazineMethoxy and methyl groupsAntioxidant properties
3-FluorophenylmethanolFluorophenyl groupModerate antibacterial effect
4-(Trifluoromethyl)phenolTrifluoromethyl groupAntifungal activity

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